(5-Amino-4-bromo-2-methylphenyl)methanol
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Overview
Description
(5-Amino-4-bromo-2-methylphenyl)methanol is an organic compound with the molecular formula C8H10BrNO. This compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a benzene ring, along with a methanol group. It is a derivative of phenol and is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-4-bromo-2-methylphenyl)methanol typically involves the bromination of 2-methylphenol followed by the introduction of an amino group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The subsequent introduction of the amino group can be achieved through nitration followed by reduction or direct amination using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-4-bromo-2-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-Amino-4-bromo-2-methylphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Amino-4-bromo-2-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
(4-Amino-2-methylphenyl)methanol: Similar structure but lacks the bromine atom.
(5-Amino-2-methylphenyl)methanol: Similar structure but with different substitution patterns.
Uniqueness
The presence of the bromine atom in (5-Amino-4-bromo-2-methylphenyl)methanol imparts unique reactivity and properties compared to its analogs. This makes it a valuable compound for specific applications where halogenation is desired.
Properties
Molecular Formula |
C8H10BrNO |
---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
(5-amino-4-bromo-2-methylphenyl)methanol |
InChI |
InChI=1S/C8H10BrNO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3,11H,4,10H2,1H3 |
InChI Key |
CBNKHVNYARJCEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CO)N)Br |
Origin of Product |
United States |
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